molecular formula C9H14F2NNaO4 B6179935 sodium 3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate CAS No. 2613382-42-4

sodium 3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate

Cat. No. B6179935
CAS RN: 2613382-42-4
M. Wt: 261.2
InChI Key:
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Description

Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a chemical compound with the CAS Number: 2613382-42-4 . It has a molecular weight of 261.2 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at 4 degrees Celsius . It has a molecular weight of 261.2 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While specific future directions for this compound are not mentioned in the sources, the use of BOC-protected amines in organic synthesis suggests potential applications in the development of new synthetic methods and the synthesis of complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate involves the protection of the amine group, followed by the reaction with 2,2-difluoropropionic acid and sodium hydroxide to form the final product.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "2,2-difluoropropionic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methylamine with tert-butyl chloroformate in methanol to form tert-butoxycarbonyl methylamine.", "Step 2: Addition of 2,2-difluoropropionic acid to tert-butoxycarbonyl methylamine in diethyl ether with the presence of sodium bicarbonate to form sodium 3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 4: Purification of the product by recrystallization from methanol." ] }

CAS RN

2613382-42-4

Molecular Formula

C9H14F2NNaO4

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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